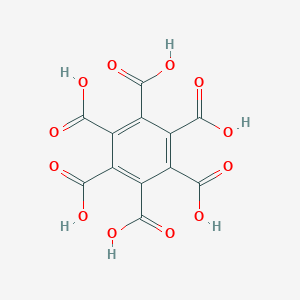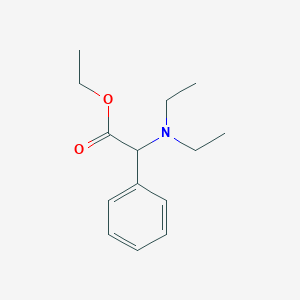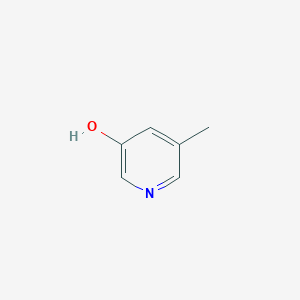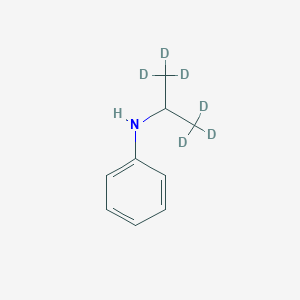![molecular formula C14H19N3O4 B124067 2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 98159-88-7](/img/structure/B124067.png)
2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related triazole compounds, which can provide insights into the general behavior and characteristics of triazole derivatives.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of hydrazides and the subsequent substitution of different functional groups to achieve the desired compound. In the first paper, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole is described, where ethyl N'-acetylacetohydrazonate reacts with 2-(4-methoxyphenyl)ethanamine to form the triazole compound . Similarly, the second paper outlines the synthesis of 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one through a ring-switching hydrazinolysis reaction . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques, such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . Theoretical methods like density functional theory (DFT) can also be employed to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data for validation . For the compound of interest, similar analytical and theoretical approaches would be necessary to elucidate its molecular structure.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for the compound , but they do indicate that triazole derivatives can be modified through reactions like S-alkylation and cyclization-condensation . These reactions are crucial for the functionalization of the triazole core and could be relevant for further chemical manipulation of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The papers discuss the theoretical prediction of nonlinear optical properties, which suggests that triazole compounds could have applications in materials science . Additionally, DFT calculations can provide insights into the molecular electrostatic potentials and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . These properties would need to be experimentally determined for the specific compound to fully understand its behavior and potential applications.
Applications De Recherche Scientifique
Triazole Derivatives in Scientific Research
Pharmacological Significance : Triazole derivatives have been extensively explored for their potential pharmacological applications. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties (Ohloblina, 2022). This makes them valuable candidates for drug discovery and development in treating various diseases and conditions.
Agricultural Applications : Besides medical research, triazole derivatives also find applications in agriculture. They are used in the production of plant protection products, such as fungicides and insecticides, contributing to enhanced crop yield and protection against pests and diseases (Nazarov et al., 2021).
Material Science : The versatility of triazole compounds extends to material science, where they are utilized in the development of polymers, fluorescent materials, and other functional materials. Their unique chemical properties enable the creation of materials with specific characteristics desirable for various industrial applications.
Environmental Applications : Triazole derivatives are also investigated for their potential in environmental protection, particularly in the degradation and transformation of pollutants. The enzymatic treatment of industrial effluents containing aromatic compounds with triazole derivatives as redox mediators shows promise in enhancing the efficiency of pollutant degradation (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11(21-10-19-2)13-15-16-14(18)17(13)8-9-20-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAXZLOYLPARC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)N1CCOC2=CC=CC=C2)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547447 |
Source


|
| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
CAS RN |
98159-88-7 |
Source


|
| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)








![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)